molecular formula C8H18INOS B161165 Propionylthiocholine iodide CAS No. 1866-73-5

Propionylthiocholine iodide

Cat. No.: B161165
CAS No.: 1866-73-5
M. Wt: 303.21 g/mol
InChI Key: BJQIXLJDWWVGAE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionylthiocholine iodide is a chemical compound with the molecular formula C8H18INOS. It is commonly used as a substrate in biochemical assays to measure the activity of cholinesterase enzymes, particularly acetylcholinesterase. This compound is a synthetic analog of acetylcholine, a neurotransmitter, and is valuable in various scientific research applications.

Mechanism of Action

Target of Action

Propionylthiocholine iodide is primarily a substrate for the enzyme cholinesterase . Cholinesterases are a group of enzymes that play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

The interaction of this compound with cholinesterase is similar to that of acetylcholine, the natural substrate of the enzyme. The enzyme breaks down this compound, resulting in the release of thiocholine . This process helps regulate the levels of acetylcholine in the nervous system, thereby controlling nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By acting as a substrate for cholinesterase, this compound indirectly affects the regulation of acetylcholine levels in this pathway .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be polar and water-soluble

Result of Action

The primary result of this compound’s action is the regulation of acetylcholine levels in the nervous system. By serving as an additional substrate for cholinesterase, it can influence the rate at which acetylcholine is broken down. This can affect nerve signal transmission, with potential impacts on various physiological processes controlled by the nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of cholinesterase, the enzyme that interacts with this compound, can be affected by factors such as temperature and pH . Additionally, the presence of other substances that can interact with cholinesterase, such as certain drugs or toxins, may also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylthiocholine iodide can be synthesized through the reaction of propionyl chloride with thiocholine, followed by the addition of iodine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Propionylthiocholine iodide undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed by cholinesterase enzymes to produce propionic acid and thiocholine.

    Oxidation: The thiocholine moiety can be oxidized to form disulfides.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by cholinesterase enzymes in aqueous solutions.

    Oxidation: Performed using oxidizing agents such as hydrogen peroxide or iodine.

    Substitution: Conducted in the presence of nucleophiles like sodium chloride or potassium bromide in polar solvents.

Major Products Formed

    Hydrolysis: Propionic acid and thiocholine.

    Oxidation: Disulfides of thiocholine.

    Substitution: Corresponding halide salts and substituted thiocholine derivatives.

Scientific Research Applications

Propionylthiocholine iodide is widely used in scientific research, including:

    Biochemistry: As a substrate to study the kinetics and inhibition of cholinesterase enzymes.

    Ecotoxicology: To assess the impact of environmental pollutants on cholinesterase activity in aquatic organisms.

    Biomonitoring: Employed in environmental monitoring programs to detect anticholinesterase agents in various matrices.

    Medicine: Used in assays to diagnose cholinesterase-related disorders and to evaluate the efficacy of cholinesterase inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Acetylthiocholine iodide
  • Butyrylthiocholine iodide
  • Acetylthiocholine chloride

Uniqueness

Propionylthiocholine iodide is unique due to its specific structure, which includes a propionyl group. This structural difference allows it to be hydrolyzed at a different rate compared to other thiocholine derivatives, providing distinct kinetic properties. This makes it particularly useful in studies requiring differentiation between various cholinesterase substrates.

Properties

IUPAC Name

trimethyl(2-propanoylsulfanylethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIXLJDWWVGAE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24578-90-3 (Parent)
Record name Trimethyl(2-propionylthioethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40940118
Record name N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-73-5
Record name Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-propionylthioethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionylthiocholine iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(2-propionylthioethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionylthiocholine iodide
Reactant of Route 2
Reactant of Route 2
Propionylthiocholine iodide
Reactant of Route 3
Reactant of Route 3
Propionylthiocholine iodide
Reactant of Route 4
Reactant of Route 4
Propionylthiocholine iodide
Reactant of Route 5
Reactant of Route 5
Propionylthiocholine iodide
Reactant of Route 6
Reactant of Route 6
Propionylthiocholine iodide
Customer
Q & A

Q1: What is the primary application of propionylthiocholine iodide in scientific research?

A1: this compound is widely employed as a substrate to measure cholinesterase (ChE) activity in various organisms, including insects, fish, and birds. [, , , , , , , , , , ] This artificial substrate allows researchers to assess the enzyme's kinetic parameters and its sensitivity to inhibitors like pesticides and heavy metals.

Q2: How does this compound interact with cholinesterase?

A2: this compound binds to the active site of cholinesterase, mimicking the natural substrate, acetylcholine. The enzyme hydrolyzes the thioester bond, releasing thiocholine, which can be detected spectrophotometrically. [, , , , , , ]

Q3: Can this compound be used to assess the impact of environmental pollutants?

A4: Yes, the inhibition of cholinesterase activity by pesticides, particularly organophosphates and carbamates, can be measured using this compound as a substrate. [, , , , ] This makes it a valuable tool in ecotoxicological studies to evaluate the impact of these pollutants on various organisms.

Q4: Is there a standardized protocol for using this compound in cholinesterase assays?

A5: While this compound is a widely used substrate, there is no universally standardized protocol for cholinesterase assays. The specific assay conditions, including buffer composition, pH, temperature, and substrate concentration, can vary depending on the research question and the organism being studied. [, , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.